2-Ethynylpiperidine

概要

説明

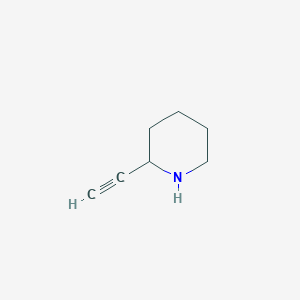

2-Ethynylpiperidine is an organic compound with the molecular formula C7H11N It is a derivative of piperidine, characterized by the presence of an ethynyl group attached to the second carbon atom of the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethynylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with an ethynyl halide under basic conditions. Another method includes the dehydrohalogenation of 2-haloethylpiperidine using a strong base such as potassium tert-butoxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

化学反応の分析

Protodesilylation Reactions

The trimethylsilyl (TMS) group in intermediates is removed via protodesilylation :

-

Desilylation : Treatment of 2-(trimethylsilylethynyl)piperidine with concentrated HCl in methanol removes the TMS group, yielding 2-ethynylpiperidine (2 ) in 81% yield .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TMS-protected alkyne | HCl (conc.), MeOH, rt | This compound | 81% |

Deuterium Labeling via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction introduces a monodeuterated methyl group (N-CH₂D) using formic acid-d₂ and formaldehyde:

-

Reaction : this compound reacts with formaldehyde and formic acid-d₂ at 85°C, achieving >95% deuterium incorporation .

| Reagents | Conditions | Product | Deuterium Purity | Reference |

|---|---|---|---|---|

| Formaldehyde, formic acid-d₂ | 85°C, 4 h | N-CH₂D-2-ethynylpiperidine | >95% |

Nucleophilic Substitution

The ethynyl group participates in Sonogashira coupling and click chemistry :

-

Sonogashira Coupling : this compound reacts with aryl halides under Pd catalysis to form biaryl alkynes .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole derivatives .

Influence of Substituents on Reactivity

The 2-ethynyl group’s electronic and steric effects modulate reactivity:

-

Conformational Bias : The 2-ethynyl substituent favors an axial position (>99% equatorial CH₂D-axial ethynyl conformation), reducing steric hindrance for subsequent reactions .

-

Hyperconjugation : Nitrogen lone-pair donation into the C–H σ* orbital stabilizes transition states, enhancing reaction rates .

| Substituent Position | Dominant Conformation | Δν₁₂ (ppb) | Reference |

|---|---|---|---|

| 2-Ethynyl | eq-CH₂D, ax-ethynyl | 4.7 |

Acid-Base Responsiveness

Protonation of the piperidine nitrogen quenches hyperconjugation, altering NMR chemical shifts:

-

pH Sensitivity : Addition of trifluoroacetic acid (TFA) linearly reduces the CH₂D proton chemical shift difference (Δν₁₂) to near-zero .

| Acid Equivalency (%) | Δν₁₂ (ppb) |

|---|---|

| 0 | 12.0 |

| 100 | 0.3 |

科学的研究の応用

Medicinal Chemistry

2-Ethynylpiperidine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its applications include:

- Local Anesthetics : Research has demonstrated that derivatives of this compound exhibit potent local anesthetic activity. For instance, compounds like LAS-286 have shown significant efficacy in animal models, outperforming traditional anesthetics at certain concentrations .

- Antiarrhythmic Agents : Studies have indicated that this compound derivatives can prevent arrhythmias in experimental models, suggesting their potential as therapeutic agents for cardiac conditions .

The biological activity of this compound and its derivatives has been widely studied:

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through intrinsic pathways. It has been shown to affect various signaling pathways involved in cancer progression, such as NF-κB and STAT-3 .

- Neuropharmacology : The compound has been investigated for its interactions with neurotransmitter receptors, which may lead to potential applications in treating neurological disorders .

Case Studies

- Local Anesthetic Efficacy :

- Antiarrhythmic Activity :

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Local Anesthetics | LAS-286 | Higher potency than traditional anesthetics |

| Antiarrhythmic Agents | LAS-294 | Prevented arrhythmias effectively |

| Anticancer Research | Induction of apoptosis | Affects multiple cancer signaling pathways |

| Neuropharmacology | Interaction with neurotransmitter receptors | Potential treatment for neurological disorders |

作用機序

The mechanism of action of 2-Ethynylpiperidine involves its interaction with various molecular targets. In biological systems, it can interact with ion channels and receptors, modulating their activity. For instance, its derivatives have been studied for their local anesthetic and antiarrhythmic properties, where they interact with sodium channels, inhibiting their function and thus exerting their effects .

類似化合物との比較

- 2-Ethylpiperidine

- 2-Propynylpiperidine

- 2-Butynylpiperidine

Comparison: 2-Ethynylpiperidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its analogs. For example, the ethynyl group allows for unique substitution reactions that are not possible with the ethyl or propynyl derivatives. Additionally, the electronic properties of the ethynyl group can influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

生物活性

2-Ethynylpiperidine is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a piperidine derivative characterized by an ethynyl group attached to the nitrogen-containing six-membered ring. This structural feature contributes to its reactivity and interaction with various biological targets, making it a valuable compound in pharmacological research.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and other molecular targets. Key mechanisms include:

- Modulation of Neurotransmitter Systems : this compound derivatives have shown potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions may contribute to its efficacy in treating neurological disorders.

- Local Anesthetic Properties : Research indicates that this compound may exhibit local anesthetic effects, similar to other piperidine derivatives. This property is significant for developing new analgesics.

- Antiarrhythmic Activity : The compound has been studied for its potential as an antiarrhythmic agent, which could be beneficial in managing cardiac arrhythmias.

Biological Activities

The biological activities of this compound include:

- Anticancer Effects : Derivatives of piperidine, including those synthesized from this compound, have demonstrated anticancer properties through various mechanisms such as apoptosis induction and inhibition of tumor growth.

- Antimicrobial Activity : Some studies suggest that compounds derived from this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

- Potential in Drug Discovery : The compound is used in high-throughput screening and structure-activity relationship studies, leading to the identification of novel pharmacophores with therapeutic applications.

Case Study: Anticancer Activity

A study investigated the anticancer potential of a series of piperidine derivatives synthesized from this compound. The findings indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases.

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Derivative A | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Derivative B | A549 (Lung) | 15.0 | Cell cycle arrest |

Research on Neurotransmitter Modulation

Another study focused on the modulation of neurotransmitter systems by this compound derivatives. The results highlighted significant interactions with dopamine D2 receptors, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease.

| Derivative | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| Derivative C | D2 Receptor | 50 nM |

| Derivative D | 5-HT Receptor | 75 nM |

特性

IUPAC Name |

2-ethynylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-7-5-3-4-6-8-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWKJWIPJPYKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561063 | |

| Record name | 2-Ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959918-17-3 | |

| Record name | 2-Ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。